molecular formula C₄₆H₅₇IN₄O₈ B1145187 Vinorelbine N-Methiodide CAS No. 89368-96-7

Vinorelbine N-Methiodide

Numéro de catalogue: B1145187
Numéro CAS: 89368-96-7
Poids moléculaire: 920.87
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vinorelbine N-Methiodide is a semi-synthetic vinca alkaloid derivative. It is primarily used in the treatment of various types of cancer, including non-small cell lung cancer and breast cancer. This compound is known for its ability to disrupt the normal function of microtubules, thereby inhibiting cell division .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Vinorelbine N-Methiodide is synthesized through a series of chemical reactions starting from natural vinca alkaloids. The synthetic route involves the modification of the catharanthine unit of the vinca alkaloid structure. The process includes several steps such as oxidation, reduction, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, and it includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Vinorelbine N-Methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain this compound. These intermediates are crucial for the overall synthesis and contribute to the final structure of the compound .

Applications De Recherche Scientifique

Clinical Applications

  • Non-Small Cell Lung Cancer (NSCLC)
    • Vinorelbine is frequently used in combination with other chemotherapeutics for advanced NSCLC. A study indicated that metronomic vinorelbine at a dose of 30 mg thrice weekly resulted in a median overall survival of 7 months and a median progression-free survival (PFS) of 4 months in elderly patients unfit for standard chemotherapy .
    • In a randomized trial comparing vinorelbine plus cisplatin to other regimens, vinorelbine demonstrated a response rate of 30% with an improved survival duration .
  • Breast Cancer
    • Vinorelbine has shown considerable efficacy as a single agent or in combination therapies for metastatic breast cancer. Historical data from multiple Phase II studies indicate an overall response rate ranging from 40% to 60%, with median overall survival reaching up to 16 months .
    • A notable application includes its use in HER2-positive breast cancer resistant to trastuzumab, where it was combined with everolimus and trastuzumab to enhance therapeutic effectiveness .
  • Other Malignancies
    • The compound has also been investigated for its activity against soft tissue sarcomas and various hematological malignancies, including Hodgkin lymphoma and non-Hodgkin lymphoma. Reports suggest that vinorelbine can elicit responses in these cancers when used alone or in combination with other agents like ifosfamide and gemcitabine .

Table 1: Efficacy of Vinorelbine in Various Cancers

Cancer TypeResponse RateMedian Overall SurvivalMedian Progression-Free Survival
Non-Small Cell Lung Cancer30-65%7-12 months4-12 months
Metastatic Breast Cancer40-60%Up to 16 monthsNot specified
Soft Tissue SarcomasVariableNot specifiedNot specified

Safety Profile

  • Vinorelbine is generally well-tolerated; however, common side effects include neutropenia, fatigue, and gastrointestinal disturbances. Metronomic dosing has been associated with lower toxicity rates compared to traditional chemotherapy regimens .

Case Studies

  • Elderly Patients with NSCLC
    • A Phase II study involving elderly patients treated with oral metronomic vinorelbine showed promising results, with a disease control rate of 63% and an overall survival of 12 months. The study highlighted the drug's safety profile, particularly in frail patients who are often excluded from standard chemotherapy .
  • Combination Therapy in Breast Cancer
    • In a clinical trial assessing vinorelbine combined with trastuzumab and everolimus for HER2-positive breast cancer, patients previously treated with taxanes showed significant clinical benefit, reinforcing the compound's role in overcoming resistance to other therapies .

Mécanisme D'action

Vinorelbine N-Methiodide exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By disrupting the polymerization of tubulin, it prevents the formation of the mitotic spindle, thereby inhibiting cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Vinorelbine N-Methiodide is compared with other vinca alkaloids such as vinblastine, vincristine, and vindesine. While all these compounds share a similar mechanism of action, this compound is unique due to its structural modifications, which enhance its selectivity for mitotic microtubules over axonal microtubules. This reduces the neurotoxicity commonly associated with other vinca alkaloids .

List of Similar Compounds

Activité Biologique

Vinorelbine N-Methiodide is a derivative of vinorelbine, a semi-synthetic vinca alkaloid known for its significant anti-tumor activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

This compound functions primarily as an antineoplastic agent , inhibiting mitosis by disrupting microtubule formation. This disruption occurs through the following mechanisms:

  • Microtubule Interaction : this compound binds to the β-tubulin subunit, preventing the polymerization necessary for microtubule assembly. This action leads to cell cycle arrest at the G2/M phase, effectively halting cell division in proliferating cancer cells .
  • Induction of Apoptosis : The compound promotes apoptosis in malignant cells by activating tumor suppressor genes such as p53 and modulating various protein kinases involved in critical signaling pathways. This results in the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, facilitating apoptotic processes .

Case Study: Non-Small Cell Lung Cancer

A notable clinical trial investigated the efficacy of vinorelbine plus cisplatin in patients with completely resected non-small cell lung cancer (NSCLC). The results indicated:

  • Overall Survival : Patients receiving vinorelbine plus cisplatin had a median overall survival of 94 months compared to 73 months for those under observation (hazard ratio for death, 0.69; P=0.04) .
  • Toxicity Profile : The chemotherapy regimen led to neutropenia in 88% of patients, with severe toxic effects being uncommon (<10%). Common non-hematologic side effects included fatigue (81%), nausea (80%), and neuropathy (48%) .

Case Study: HER2-Positive Metastatic Breast Cancer

Another study focused on oral metronomic vinorelbine combined with trastuzumab for HER2-positive metastatic breast cancer. Key findings included:

  • Objective Response Rate (ORR) : The ORR was 20%, with a clinical benefit rate (CBR) of 75% among patients treated with this regimen .
  • Progression-Free Survival (PFS) : The median PFS was reported at 7.4 months, indicating promising efficacy even after multiple prior treatment regimens .

Safety Profile

The safety profile of this compound is generally acceptable, with common side effects being manageable. The most frequently reported adverse effects include:

  • Hematological Toxicity : Neutropenia and thrombocytopenia are common, necessitating monitoring during treatment.
  • Non-Hematological Toxicity : Symptoms such as nausea, vomiting, and fatigue are prevalent but typically resolve post-treatment .

Comparative Efficacy Table

Study FocusTreatment RegimenMedian Overall SurvivalObjective Response RateCommon Toxicities
Non-Small Cell Lung CancerVinorelbine + Cisplatin94 monthsNot applicableNeutropenia, Fatigue
HER2-Positive Metastatic Breast CancerOral Vinorelbine + TrastuzumabNot reported20%Nausea, Neuropathy

Propriétés

Numéro CAS

89368-96-7

Formule moléculaire

C₄₆H₅₇IN₄O₈

Poids moléculaire

920.87

Synonymes

(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide;  [2R-(2R*,6R*,8S*)]-8-[(2β,3β,

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.